Bicyclol - 118159-48-1

Bicyclol

Catalog Number: EVT-262059
CAS Number: 118159-48-1
Molecular Formula: C19H18O9
Molecular Weight: 390.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bicyclol, chemically known as 4,4′-dimethoxy-5,6,5′,6′-bis(methylenedioxy)-2-hydroxymethyl-2′-methoxycarbonyl biphenyl, is a synthetic dibenzocyclooctadiene derivative. [] It was developed as a novel anti-hepatitis drug based on the structure of schizandrin C, a natural compound found in the Chinese herb Fructus Schisandrae. [, ] Bicyclol has been extensively studied for its hepatoprotective properties in various animal models of liver injury and has been widely used in China for the treatment of chronic hepatitis B and C. [, ]

Schizandrin C

  • Relevance: Bicyclol was synthesized as an analog of schizandrin C during the development of new antiviral drugs. [] Bicyclol shares a similar dibenzocyclooctadiene core structure with schizandrin C, suggesting shared pharmacological properties. []

4-hydroxy-4'-methoxy-6-hydroxy-methyl-6'-methoxycarbonyl-2,3,2',3'-bis(methylenedioxy)biphenyl

  • Compound Description: This compound is a metabolite of bicyclol identified in rat liver microsomes. []
  • Relevance: This metabolite results from the hydroxylation of bicyclol, likely mediated by cytochrome P450 enzymes. [] Its formation provides insights into bicyclol's metabolic pathway and potential drug interactions.

4-methoxy-4'-hydroxy-6-hydroxymethyl-6'-methoxycarbonyl-2,3,2',3'-bis(methylenedioxy)biphenyl

  • Compound Description: This compound is another metabolite of bicyclol identified in rat liver microsomes. []
  • Relevance: Similar to the previous metabolite, this compound is also a product of bicyclol hydroxylation, highlighting the role of CYP enzymes in bicyclol metabolism. []

Bifendate

  • Compound Description: Bifendate (biphenyldicarboxylate) is an anti-hepatitis drug used as a positive control in clinical trials evaluating bicyclol. [, ]
  • Relevance: Comparing the efficacy and safety of bicyclol to existing treatments like bifendate helps establish its clinical relevance and potential advantages for treating chronic hepatitis B. [, ]
Source and Classification

Bicyclol (chemical name: 4,4′-dimethoxy-5,6,5′,6′-bis [methylenedioxy]-2-hydroxymethyl-2′-methoxycarbonyl biphenyl) is synthesized from biphenylylmethylcarbinol through various chemical reactions. It belongs to the class of organic compounds known as biphenyls and is categorized under anti-hepatitis medications due to its efficacy in improving liver function and reducing transaminase levels in patients suffering from liver diseases .

Synthesis Analysis

The synthesis of bicyclol involves several key steps that enhance yield and purity while minimizing side reactions. The general synthetic route includes:

  1. Starting Material: Biphenylylmethylcarbinol.
  2. Hydrolysis: Alkaline hydrolysis of the starting material to produce dicarboxylic acid.
  3. Formation of Anhydride: Reaction with acetic anhydride to form anhydride ester derivatives.
  4. Reduction: Sodium borohydride reduction to obtain lactone derivatives.
  5. Final Reaction: Methyl alcohol reacts with lactone in the presence of carboxylate salt, yielding bicyclol.
Molecular Structure Analysis

Bicyclol has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:

  • Molecular Formula: C20_{20}H22_{22}O6_{6}
  • Molecular Weight: Approximately 358.39 g/mol
  • Structural Features:
    • Two methoxy groups (-OCH3_3)
    • Multiple methylenedioxy linkages
    • Hydroxymethyl group contributing to its reactivity

The three-dimensional conformation allows bicyclol to interact effectively with biological targets, enhancing its therapeutic profile against liver-related diseases .

Chemical Reactions Analysis

Bicyclol participates in various chemical reactions during its synthesis and metabolism:

  1. Esterification: Formation of esters during the synthesis process.
  2. Reduction Reactions: Involving sodium borohydride which selectively reduces ketones or aldehydes present in intermediates.
  3. Metabolism: Bicyclol is metabolized into two primary metabolites (M2 and M3), which retain some hepatoprotective activities but are less potent than the parent compound .

These reactions are critical for both the synthesis of bicyclol and its pharmacological activity.

Mechanism of Action

The mechanism of action of bicyclol involves several pathways that contribute to its hepatoprotective effects:

  1. Antioxidant Activity: Bicyclol scavenges reactive oxygen species, reducing oxidative stress in liver cells.
  2. Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.
  3. Autophagy Induction: Bicyclol activates autophagic processes that help clear damaged cellular components, promoting liver cell survival .

Research indicates that bicyclol's protective effects are mediated through the activation of signaling pathways such as AMP-activated protein kinase and inhibition of mTOR signaling, which are crucial for cellular metabolism and stress responses .

Physical and Chemical Properties Analysis

Bicyclol exhibits distinct physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties influence its formulation as a pharmaceutical agent, affecting bioavailability and therapeutic efficacy .

Applications

Bicyclol is primarily used in clinical settings for:

  1. Chronic Hepatitis Treatment: It effectively improves liver function tests and reduces symptoms associated with hepatitis B infections.
  2. Liver Injury Protection: Bicyclol has shown protective effects against chemically induced liver injury in experimental models.
  3. Innovative Formulations: Recent developments include nanoparticle formulations aimed at enhancing bioavailability and therapeutic outcomes .
Historical Context and Developmental Trajectory of Bicyclol

Herbal Derivative Origins in Traditional Chinese Medicine

Bicyclol's foundational connection to Traditional Chinese Medicine (TCM) stems from Schisandra chinensis (Wuweizi), a woody vine whose fruits have been utilized for millennia in East Asian pharmacopeias. Historically, Wuweizi was prescribed for "yin deficiency" patterns, particularly liver-kidney insufficiency manifesting as chronic fatigue, cough, and nocturnal emissions. However, its most celebrated application centered on hepatobiliary system disorders. Classical TCM texts documented its use for treating "Huang Dan" (jaundice) and "Xie Tong" (hypochondriac pain), conditions corresponding to modern diagnoses of hepatitis and hepatic congestion [2] [8].

The therapeutic efficacy of Schisandra chinensis is primarily attributed to its dibenzocyclooctadiene lignans, a structurally unique class of compounds characterized by their eight-membered ring system and chiral biaryl linkage. Among these, schizandrin C emerged as a pivotal lead compound due to its exceptional hepatoprotective potency observed in experimental models. Phytochemical analyses reveal that schizandrin C constitutes approximately 3-5% of the total lignan content in ripe Schisandra fruits, alongside structurally analogous compounds like deoxyschizandrin and γ-schizandrin [8] [9]. Mechanistically, these lignans demonstrated multi-targeted liver protection: mitigating carbon tetrachloride (CCl₄)-induced necrosis in rodent models, enhancing hepatic glutathione (GSH) regeneration, and stabilizing hepatocyte membranes against toxin-induced permeability. However, limitations in bioavailability, standardization challenges due to natural variance in lignan profiles, and the resource intensity of large-scale plant extraction necessitated the development of a synthetic analogue [5] [9].

Table 1: Key Bioactive Lignans in Schisandra chinensis Relevant to Bicyclol Development

Lignan NameCore StructureRelative Abundance (%)Documented Hepatoprotective Mechanism
Schizandrin CDibenzocyclooctadiene~3-5%Enhanced glutathione synthesis, mitochondrial protection
DeoxyschizandrinDibenzocyclooctadiene~8-12%Reactive oxygen species (ROS) scavenging, CYP modulation
γ-SchizandrinDibenzocyclooctadiene~15-20%Anti-apoptotic (BCL-2 upregulation), membrane stabilization
Schisantherin ADibenzocyclooctadiene~2-4% (S. sphenanthera)Anti-inflammatory (NF-κB inhibition)

Synthetic Optimization from Schizandrin C Analogues

The journey from schizandrin C to bicyclol exemplifies rational drug design grounded in natural product chemistry. Initial structure-activity relationship (SAR) studies in the 1980s-1990s focused on modifying the schizandrin C scaffold to enhance efficacy and pharmacokinetic properties. Chinese medicinal chemists systematically investigated key regions of the molecule:

  • Ring System Modifications: Simplification of the complex methylenedioxy and methoxy substitutions on the aromatic rings aimed to reduce metabolic susceptibility while retaining the essential dibenzocyclooctadiene core responsible for membrane interaction and antioxidant effects.
  • Side Chain Engineering: Critical modifications occurred at the C6 and C6' positions. Researchers replaced the native hydroxymethyl group with a methoxycarbonyl moiety (-COOCH₃), significantly improving metabolic stability. Simultaneously, strategic demethylation at specific positions enhanced the compound's electron-donating capacity, boosting its free radical scavenging potential [5].
  • Stereochemical Considerations: Unlike many lignans with rigid chirality, the dibenzocyclooctadiene core allows rotational flexibility. The optimized synthesis produced bicyclol (4,4′-dimethoxy-5,6,5′,6′-bis(methylenedioxy)-2-hydroxymethyl-2′-methoxycarbonyl biphenyl) as a single, therapeutically active stereoisomer, ensuring batch-to-batch consistency impossible with plant extracts [3] [5].

This synthetic optimization yielded a compound with demonstrably superior properties: Bicyclol exhibited a 3-5 fold increase in hepatoprotective activity compared to schizandrin C in acetaminophen (APAP) and CCl₄ intoxication models in rodents, alongside improved oral absorption and a more predictable pharmacokinetic profile. Crucially, the synthetic route, pioneered primarily by researchers at the Beijing Union Pharmaceutical Factory, enabled cost-effective large-scale production, transitioning from reliance on botanical sourcing to controlled chemical synthesis [5].

Table 2: Key Structural Modifications from Schizandrin C to Bicyclol and Their Functional Impact

Structural Feature (Schizandrin C)Modification in BicyclolRationale & Functional Consequence
C7/C7' Methyl groupsDemethylation↑ Electron density; ↑ Free radical scavenging capacity
C9 HydroxymethylRetainedEssential for membrane interaction & cytoprotection
C9' HydroxymethylReplaced with Methoxycarbonyl↑ Metabolic stability; ↓ Phase I oxidation
Complex methoxy patternsSimplified 4,4'-dimethoxy↑ Synthetic yield; ↓ Metabolic complexity; Retained core bioactivity
Mixture of stereoisomersSingle defined stereoisomer↑ Pharmacological predictability & reproducibility

Regulatory Milestones and Approval Frameworks

Bicyclol's regulatory pathway reflects its status as a pioneering synthetic drug derived from TCM. Its development and approval occurred primarily within China's stringent drug evaluation framework:

  • Preclinical & Clinical Foundation (Late 1990s - 2004): Extensive toxicology studies in rodents and canines established a high safety margin (LD₅₀ > 5g/kg in rodents), with no significant mutagenicity or chromosome aberrations observed [3]. Phase II/III clinical trials demonstrated efficacy in chronic hepatitis B (CHB) and C (CHC) patients, showing significant alanine aminotransferase (ALT) normalization rates (~50%) and modest but statistically significant reductions in viral DNA/RNA loads compared to placebo [5] [7]. Crucially, trials highlighted its favorable safety profile, a key factor in regulatory assessment.
  • Initial Approval (2004): Based on this robust data package, the China Food and Drug Administration (CFDA) granted approval in 2004 for bicyclol tablets (25mg) as a hepatoprotectant indicated for chronic hepatitis accompanied by elevated serum transaminases [2] [5]. This marked the formal recognition of bicyclol as a distinct chemical entity and therapeutic agent, not merely a TCM extract.
  • Post-Approval Expansion & Recognition: Subsequent milestones solidified its position:
  • Inclusion in Pharmacopeias: Listed in the Chinese Pharmacopoeia, providing official quality standards [2].
  • Therapeutic Scope Expansion: Regulatory endorsements expanded indications based on real-world evidence (RWE) and additional studies, encompassing Drug-Induced Liver Injury (DILI) – demonstrated by the large DILI-R database study showing superior ALT normalization (50.00% vs 24.42%, p<0.025) [7] – and adjunctive therapy in non-alcoholic fatty liver disease (NAFLD) [3].
  • Mechanistic Validation: Regulatory acceptance evolved beyond symptomatic improvement (ALT reduction) to include specific molecular mechanisms (e.g., GLTP up-regulation for anti-HCV activity, HSP27/70 induction for cytoprotection) as validated therapeutic bases [1] [4] [5].
  • Combination Therapy Recognition: Official guidelines acknowledged its role in combination with Direct-Acting Antivirals (DAAs) for HCV (demonstrating synergy, Combination Index CI<1) [1] and with nucleos(t)ide analogues for CHB, reducing viral resistance emergence.

Bicyclol thus represents a successful model of integrating TCM knowledge with modern drug development paradigms, navigating rigorous regulatory science frameworks to achieve mainstream therapeutic status.

Table 3: Key Regulatory Milestones for Bicyclol in China

YearMilestoneSignificance
~1998Completion of pivotal preclinical tox/safety studiesEstablished high safety margin (LD₅₀, no mutagenicity) enabling clinical trials
2001-03Phase III clinical trials in CHB/CHCDemonstrated ALT normalization & antiviral effects; Formed basis for NDA
2004CFDA Approval (Initial)Market authorization for chronic hepatitis with elevated transaminases
2005Inclusion in Chinese PharmacopoeiaOfficial quality standards established
2010-16Expansion to DILI indication (RWE based)Leveraged large database studies (e.g., DILI-R) proving efficacy beyond hepatitis
2019Recognition in NAFLD management guidelinesReflecting broader hepatoprotective utility based on clinical studies

Properties

CAS Number

118159-48-1

Product Name

Bicyclol

IUPAC Name

methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate

Molecular Formula

C19H18O9

Molecular Weight

390.3 g/mol

InChI

InChI=1S/C19H18O9/c1-22-11-4-9(6-20)13(17-15(11)25-7-27-17)14-10(19(21)24-3)5-12(23-2)16-18(14)28-8-26-16/h4-5,20H,6-8H2,1-3H3

InChI Key

KXMTXZACPVCDMH-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2

Solubility

Soluble in DMSO

Synonyms

4,4'-bi-(1,3-benzodioxole)-5-carboxylic acid, 5'-(hydroxymethyl)-7,7'-dimethoxy-, methyl ester
6-methoxycarbonyl-6'-hydroxymethyl-2,3,2',3'-bis(methylenedioxy)-4,4'-dimethoxybiphenyl
bicyclol

Canonical SMILES

COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.